2-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroquinoline-4-carboxamide
Description
“2-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroquinoline-4-carboxamide” is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both a carbazole and a quinoline moiety, suggests it may have interesting pharmacological properties.
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C22H19N3O2/c26-20-12-16(14-7-2-3-9-17(14)23-20)22(27)25-19-11-5-8-15-13-6-1-4-10-18(13)24-21(15)19/h1-4,6-7,9-10,12,19,24H,5,8,11H2,(H,23,26)(H,25,27) |
InChI Key |
XHBPKCCCRKNCQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC(=O)NC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroquinoline-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Quinoline Synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the carbazole and quinoline moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, potentially forming dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and carbazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Research indicates that compounds similar to 2-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroquinoline-4-carboxamide exhibit significant biological activities, particularly in pharmacology. The following subsections detail its applications in various fields:
Anticancer Properties
Several studies have explored the anticancer potential of derivatives related to this compound. Notably:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and DNA gyrase, which is crucial for bacterial DNA replication. This dual targeting enhances their therapeutic potential against both cancer and bacterial infections .
- Case Studies : A study demonstrated that N-substituted carbazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including A549 lung carcinoma and C6 glioma cells. The IC50 values for these compounds were notably low, indicating potent activity.
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Example A | C6 | 5.9 |
| Example B | A549 | 25.7 |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Targeting Microbial Infections : Research indicates that derivatives can inhibit the growth of bacteria such as Mycobacterium smegmatis and fungi like Candida albicans. This suggests potential for development as novel antimicrobial agents .
Neuroprotective Effects
Compounds derived from carbazole structures have demonstrated neuroprotective properties:
- Mechanism : These compounds may protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and inhibiting apoptosis pathways. For instance, certain derivatives were effective at low concentrations in protecting HT22 neuronal cells from glutamate-induced injury.
Comparative Analysis with Related Compounds
The unique structural features of This compound set it apart from other compounds with similar frameworks:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-methyl-N-(2,3,4,9-tetrahydrocarbazol) | Carbazole derivative | Anti-inflammatory |
| 3-aminoquinoline derivatives | Quinoline core | Antimalarial |
Mechanism of Action
The mechanism of action of “2-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroquinoline-4-carboxamide” would depend on its specific biological target. Generally, compounds with similar structures may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: A carbazole derivative used as an anticonvulsant and mood stabilizer.
Quinoline: A basic structure found in many antimalarial drugs.
Carbazole: Known for its use in organic light-emitting diodes (OLEDs) and as a building block in pharmaceuticals.
Uniqueness
The uniqueness of “2-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroquinoline-4-carboxamide” lies in its combined carbazole and quinoline structure, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.
Biological Activity
The compound 2-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroquinoline-4-carboxamide is a heterocyclic organic molecule with significant potential in pharmacology due to its complex structure and biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological implications, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
Molecular Formula : C22H19N3O2
Molecular Weight : 371.4 g/mol
The compound features a quinoline moiety fused with a carbazole derivative, contributing to its unique chemical properties and potential biological activities.
Structural Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-methyl-N-(2,3,4,9-tetrahydrocarbazol) | Structure | Exhibits anti-inflammatory activity |
| 1H-indole derivatives | Structure | Known for diverse biological activities |
| 3-aminoquinoline derivatives | Structure | Potential antimalarial activity |
These structurally similar compounds exhibit varying degrees of biological activity, emphasizing the importance of the dual heterocyclic nature of This compound in enhancing its interactions with biological targets.
Antitumor Activity
Research indicates that This compound and its analogs exhibit significant antitumor properties. A study synthesized 55 new analogs based on the 2-oxo-1,2-dihydroquinoline-4-carboxamide fragment. Some of these exhibited IC50 values around 10 μM against esophageal squamous cell carcinoma (ESCC) cell lines. The mechanism of action was suggested to involve autophagy modulation .
Structure-Activity Relationships (SAR)
The SAR analysis revealed that modest chemical modifications could lead to remarkable changes in anti-proliferative activities. For instance:
- Substituents at specific positions on the quinoline or carbazole moieties can significantly enhance biological activity.
- The presence of electron-donating groups was found to increase the basicity of the compounds, which may enhance their interaction with biological targets .
Neuroprotective Effects
Carbazole derivatives have been documented for their neuroprotective effects. Certain N-substituted carbazoles demonstrated significant neuroprotective activity against glutamate-induced cell injury at concentrations as low as 3 µM. This activity is attributed to their antioxidative properties .
Study on Antitumor Potential
A comprehensive evaluation of N-substituted carbazoles , including This compound , was conducted on various cancer cell lines:
- Cell Lines Tested : HEP 2 (laryngeal carcinoma), A549 (lung cancer), and others.
- Findings : Compounds demonstrated significant cytotoxicity with varying IC50 values depending on structural modifications.
The antitumor mechanism is believed to involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
